molecular formula C13H11F2NO2S B12820819 3,5-Difluoro-N-(p-tolyl)benzenesulfonamide

3,5-Difluoro-N-(p-tolyl)benzenesulfonamide

Cat. No.: B12820819
M. Wt: 283.30 g/mol
InChI Key: XEOJHFWJHRNOIH-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(p-tolyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring. The presence of fluorine atoms at the 3 and 5 positions of the benzene ring and a p-tolyl group (a benzene ring with a methyl group) attached to the nitrogen atom of the sulfonamide group makes this compound unique .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-N-(p-tolyl)benzenesulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with p-toluidine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(p-tolyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines.

Scientific Research Applications

3,5-Difluoro-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-N-(p-tolyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-N-(p-tolyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the p-tolyl group. These structural features enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.30 g/mol

IUPAC Name

3,5-difluoro-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S/c1-9-2-4-12(5-3-9)16-19(17,18)13-7-10(14)6-11(15)8-13/h2-8,16H,1H3

InChI Key

XEOJHFWJHRNOIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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